molecular formula C20H18ClNO2S B605608 as1949490 CAS No. 1203680-76-5

as1949490

Numéro de catalogue: B605608
Numéro CAS: 1203680-76-5
Poids moléculaire: 371.9 g/mol
Clé InChI: RFZPGNRLOKVZJY-AWEZNQCLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AS1949490 is a potent, selective small-molecule inhibitor of SH2 domain-containing inositol 5-phosphatase 2 (SHIP2), discovered via high-throughput screening of an in-house chemical library . It competitively inhibits SHIP2 by binding to its catalytic domain, with an IC50 of 0.62 µM for human SHIP2 and 0.34 µM for mouse SHIP2, and a competitive inhibition constant (Ki) of 0.44 µM . Structurally, this compound is a thiophene derivative with a (S)-3-((4-chlorobenzyl)oxy)-N-(1-phenylethyl)thiophene-2-carboxamide backbone .

Mechanism of Action: this compound enhances insulin signaling by selectively inhibiting SHIP2, which hydrolyzes phosphatidylinositol-3,4,5-trisphosphate (PIP3) to phosphatidylinositol-3,4-bisphosphate (PI(3,4)P2). This inhibition increases PIP3 levels, promoting Akt phosphorylation (Ser473/Thr308) and downstream metabolic effects such as glucose uptake and suppression of gluconeogenesis .

Analyse Des Réactions Chimiques

Types de réactions

L'AS 1949490 subit principalement des réactions de phosphorylation. Il augmente la phosphorylation d'Akt, une protéine clé de la voie de signalisation de l'insuline .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant l'AS 1949490 comprennent l'insuline et divers solvants tels que le DMSO. Les conditions impliquent souvent des temps d'incubation allant de 15 minutes à 48 heures, selon la réaction spécifique étudiée .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant l'AS 1949490 comprennent l'Akt phosphorylé et l'expression accrue du transporteur de glucose 1 (GLUT1) dans les myotubes L6 .

Applications de la recherche scientifique

L'AS 1949490 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

Mécanisme d'action

L'AS 1949490 exerce ses effets en inhibant sélectivement SHIP2, qui est une phosphatase intracellulaire impliquée dans la régulation négative de la signalisation de l'insuline. En inhibant SHIP2, l'AS 1949490 augmente la phosphorylation d'Akt, conduisant à une absorption et un métabolisme améliorés du glucose. Cette activation de la voie de signalisation de l'insuline fait de l'AS 1949490 un candidat prometteur pour la recherche sur le diabète .

Applications De Recherche Scientifique

Diabetes Management

AS1949490 has been extensively studied for its anti-diabetic effects. The compound's ability to enhance insulin signaling pathways makes it a candidate for treating type 2 diabetes. Key findings include:

  • In Vivo Efficacy : Chronic administration of this compound in diabetic mouse models resulted in improved glucose tolerance and reduced blood glucose levels .
  • Mechanistic Insights : The compound activates intracellular insulin signaling, which is crucial for glucose homeostasis .

Cancer Treatment

The inhibition of SHIP2 by this compound presents a novel approach to cancer therapy:

  • Apoptotic Pathways : Studies have shown that this compound induces apoptosis in cancer cells by activating caspases involved in programmed cell death. This effect was observed in various breast cancer cell lines .
  • Cell Proliferation : The compound significantly reduced the proportion of cycling cells (S/G2/M phases) in treated populations, suggesting a potential role in inhibiting tumor growth .

Case Study 1: Diabetes Research

A study conducted on diabetic db/db mice demonstrated that treatment with this compound resulted in a significant decrease in plasma glucose levels. The experimental design involved administering the compound twice daily and measuring blood glucose levels post-treatment. Results indicated that this compound effectively activated insulin signaling pathways, leading to improved metabolic control .

Case Study 2: Cancer Cell Migration

In a study assessing the impact of this compound on breast cancer cell migration, researchers treated various cell lines with the compound and measured changes in migration velocity. Results showed a marked decrease in migration rates for SHIP2-expressing cells compared to controls, highlighting the compound's potential as an anti-metastatic agent .

Data Tables

Application AreaMechanismKey Findings
DiabetesSHIP2 InhibitionLowered plasma glucose levels; improved insulin sensitivity
CancerApoptosis InductionReduced cell migration; increased apoptotic markers
Study TypeModel UsedDosageOutcome
In VivoDiabetic Mice300 mg/kgDecreased blood glucose levels
In VitroBreast Cancer Cells10 µMDecreased migration velocity

Mécanisme D'action

AS 1949490 exerts its effects by selectively inhibiting SHIP2, which is an intracellular phosphatase involved in the negative regulation of insulin signaling. By inhibiting SHIP2, AS 1949490 increases the phosphorylation of Akt, leading to enhanced glucose uptake and metabolism. This activation of the insulin signaling pathway makes AS 1949490 a promising candidate for diabetes research .

Comparaison Avec Des Composés Similaires

Pharmacological Effects :

  • In vitro : Increases Akt phosphorylation, glucose consumption (1.5-fold at 10 µM), and glucose uptake (2-fold at 10 µM) in L6 myotubes . Suppresses gluconeogenesis by 40% in FAO hepatocytes .
  • In vivo : Reduces fasting blood glucose by 37% and postprandial glucose (AUC reduction by 23%) in diabetic db/db mice after chronic oral administration (300 mg/kg, twice daily) .

Selectivity Against Related Phosphatases

Table 1: Inhibitory Activity of AS1949490 Against Phosphatases

Phosphatase IC50 (µM) Selectivity (vs. SHIP2)
SHIP2 (Human) 0.62 1x
SHIP1 (Human) 13 21x less potent
PTEN >50 >80x selective
Synaptojanin >50 >80x selective
Myotubularin >50 >80x selective

Data sourced from .

Comparison with Other SHIP2 Inhibitors

CPDA (N-[4-(4-chlorobenzyloxy)pyridin-2-yl]-2-(2,6-difluorophenyl)-acetamide)

  • Potency : IC50 = 0.57 µM for SHIP2, comparable to this compound .
  • Efficacy : Enhances Akt phosphorylation and glucose metabolism more effectively in vitro than this compound .
  • In vivo : Reduces hepatic gluconeogenic gene expression (PEPCK, G6Pase) and improves glucose tolerance in db/db mice to a similar extent as this compound .

AS1938909

  • Potency : IC50 = 0.44 µM for SHIP2, with similar selectivity .
  • Mechanism : Increases GLUT1 mRNA expression in L6 myotubes, but lacks detailed in vivo data .

Thiophene-Based Inhibitors (e.g., SHIP2-IN-1)

  • Limitations : Poor pharmacokinetic (PK) profiles due to cytochrome P450-mediated oxidation of the thiophene ring .
  • Advantage of this compound : Despite structural similarity, this compound achieves therapeutic effects in db/db mice without reported toxicity, suggesting better metabolic stability .

Comparison with Non-SHIP2-Targeting Antidiabetic Agents

Metformin

  • Mechanism : Indirectly modulates SHIP2 via AMP-activated protein kinase (AMPK) activation, reducing hepatic gluconeogenesis .
  • Contrast : this compound directly enhances insulin signaling, offering a complementary approach for insulin-resistant diabetes .

Pan-SHIP1/SHIP2 Inhibitors (e.g., K161)

  • Advantage of this compound : High SHIP2 specificity avoids SHIP1-related immune modulation side effects .

Research Findings and Clinical Implications

  • Therapeutic Potential: this compound improves glucose homeostasis in diabetic models without affecting body weight or insulin levels, making it a candidate for type 2 diabetes therapy .
  • Limitations : Poor bioavailability necessitates high doses (300 mg/kg) in vivo; structural optimization is needed for clinical translation .

Table 2: In Vivo Efficacy of this compound in Diabetic Models

Parameter Effect of this compound Reference
Fasting Blood Glucose ↓37% in db/db mice
Postprandial Glucose ↓23% AUC reduction in OGTT
Hepatic Gluconeogenesis ↓50% PEPCK/G6Pase mRNA
Akt Phosphorylation ↑2-fold in liver tissue

Activité Biologique

AS1949490 is a selective inhibitor of SHIP2 (SH2 domain-containing inositol 5'-phosphatase 2), a crucial enzyme involved in insulin signaling and glucose metabolism. This compound has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes and other metabolic disorders. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

This compound functions primarily by inhibiting SHIP2, which plays a significant role in the hydrolysis of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) to phosphatidylinositol (3,4)-bisphosphate (PIP2). This action negatively regulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is vital for insulin signaling and glucose uptake in tissues such as muscle and liver .

Inhibition Potency

The potency of this compound as a SHIP2 inhibitor has been quantified with IC50 values of 0.62 µM for human SHIP2 and 0.34 µM for mouse SHIP2, indicating its effectiveness at low concentrations . The selectivity of this compound was confirmed through comparative studies showing significantly higher IC50 values against other phosphatases like SHIP1, PTEN, synaptojanin, and myotubularin .

Effects on Glucose Metabolism

This compound has demonstrated significant effects on glucose metabolism in various studies:

  • In Vitro Studies : In L6 myotubes, this compound increased both glucose uptake and consumption when administered with insulin. This suggests enhanced insulin sensitivity due to SHIP2 inhibition .
  • In Vivo Studies : Chronic administration of this compound in diabetic db/db mice resulted in:
    • Lowered Plasma Glucose Levels : A significant reduction in fasting and post-prandial blood glucose levels was observed.
    • Improved Glucose Tolerance : Results from oral glucose tolerance tests indicated enhanced glucose handling by the body .

Case Studies

  • Diabetic Mouse Models : In one study involving db/db mice, this compound treatment led to improved insulin signaling pathways in the liver, which correlated with decreased expression of gluconeogenic genes. This suggests a dual action where this compound not only enhances insulin sensitivity but also reduces gluconeogenesis .
  • Cell Line Experiments : In experiments with EMC cell lines treated with this compound, a dose-dependent increase in apoptotic cell death was noted. The compound induced significant activation of caspases involved in apoptosis after prolonged exposure (24 hours), highlighting its potential role in cancer therapy as well .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Parameter Value Notes
IC50 (Human SHIP2)0.62 µMPotent inhibition
IC50 (Mouse SHIP2)0.34 µMHigher potency compared to human
Glucose Uptake EnhancementSignificantObserved in L6 myotubes under insulin stimulation
Plasma Glucose ReductionSignificantNotable in chronic db/db mouse studies
Apoptosis Induction (EMC Cells)Dose-dependentIncreased caspase activity observed

Q & A

Basic Research Questions

Q. What experimental approaches are recommended to assess AS1949490’s effects on glucose metabolism in vitro?

this compound’s impact on glucose metabolism can be evaluated using concentration-response assays measuring glucose consumption, uptake, and generation in cell lines (e.g., L6 myotubes or hepatocytes). Key methodologies include:

  • Glucose consumption/uptake assays : Use radiolabeled 2-deoxyglucose or enzymatic kits to quantify changes at varying concentrations (0.1–10 µM) .
  • Gene expression analysis : Perform RT-qPCR or RNA-seq to assess downregulation of gluconeogenic enzymes (e.g., G6Pase, PEPCK) after treatment .
  • Insulin signaling validation : Western blotting for Akt phosphorylation (Ser473/Thr308) to confirm pathway activation .

Q. How does this compound selectivity for SHIP2 compare to related phosphatases like SHIP1 or PTEN?

this compound exhibits >20-fold selectivity for SHIP2 (IC50 = 0.62 µM) over SHIP1 (IC50 = 13 µM) and no activity against PTEN (IC50 >50 µM). Selectivity is validated via:

  • Enzyme inhibition assays : Use recombinant phosphatases and fluorescent substrates (e.g., Ins(1,3,4,5)P4) to measure IC50 values .
  • Cellular context : Compare Akt phosphorylation in SHIP2-deficient vs. wild-type cells to isolate target-specific effects .

Q. What in vivo models are suitable for studying this compound’s antidiabetic effects?

  • db/db mice : A type 2 diabetes model showing improved glucose tolerance and reduced fasting blood glucose after oral this compound (10–20 mg/kg, twice daily) .
  • Insulin resistance assays : Perform glucose/insulin tolerance tests and monitor hepatic gluconeogenesis suppression via PEPCK and G6Pase mRNA quantification .

Advanced Research Questions

Q. How can researchers resolve contradictory findings on this compound’s effects on Akt phosphorylation across cell types?

Discrepancies (e.g., Akt activation in L6 myotubes vs. no effect in chondrocytes ) may arise from:

  • Cell-type-specific signaling : Use phosphoproteomic profiling (e.g., multiplex kinase arrays) to map divergent pathways.
  • SHIP2 interactome analysis : Perform proximity ligation assays (e.g., BioID) to identify context-dependent binding partners affecting Akt crosstalk .
  • Dose optimization : Test lower concentrations (0.1–1 µM) to avoid off-target effects observed at ≥10 µM .

Q. What mechanisms explain this compound’s inhibition of dopamine transporter (DAT) activity independent of SHIP2?

this compound reduces DAT-mediated dopamine uptake (↓Vmax, unchanged Km) via:

  • Reversible inhibition : Pre-incubation/washout experiments in SH-SY5Y cells confirm transient effects .
  • Non-competitive binding : Surface biotinylation assays show no change in DAT membrane localization, suggesting allosteric modulation .
  • Lipid signaling crosstalk : Investigate phosphoinositide metabolism (e.g., PIP3 levels) using lipidomics .

Q. Why does this compound induce ERK phosphorylation in chondrocytes but not in metabolic cell models?

This cell-specific effect may involve:

  • Alternative SHIP2 functions : Assess SHIP2’s scaffolding role in ERK activation via co-immunoprecipitation in chondrocytes .
  • Pathological context : Compare ERK responses in healthy vs. osteoarthritis-derived chondrocytes due to baseline signaling differences .

Q. How can researchers differentiate this compound’s direct SHIP2 inhibition from indirect effects on GLUT1 upregulation?

  • Gene knockout/knockdown : Use SHIP2-deficient cells to confirm GLUT1 induction is SHIP2-dependent .
  • Time-course experiments : Monitor GLUT1 mRNA/protein levels post-treatment to distinguish acute vs. chronic effects .
  • Dual inhibitor studies : Combine this compound with PI3K/Akt inhibitors to dissect signaling hierarchy .

Q. Methodological Considerations

Q. What controls are essential when testing this compound’s cytotoxicity in long-term studies?

  • MTT assays : Validate metabolic activity in target cells (e.g., chondrocytes) at concentrations ≤20 µM to exclude toxicity .
  • Rescue experiments : Co-treat with SHIP2 activators (e.g., PIP3 analogs) to confirm phenotype specificity .

Q. How should researchers address this compound’s off-target effects at high concentrations?

  • Dose-response validation : Use ≤5 µM for metabolic studies and ≤1 µM for neuronal models to avoid α-synuclein aggregation artifacts .
  • Selectivity profiling : Screen against related phosphatases (e.g., synaptojanin, MTMRs) using activity-based protein profiling (ABPP) .

Q. What techniques are recommended to study this compound’s impact on bone mineralization?

  • Alizarin Red staining : Quantify calcium deposition in osteoblast/chondrocyte cultures .
  • Micro-CT imaging : Compare trabecular bone structure in SHIP2-deficient mice treated with this compound vs. vehicle .

Q. Data Contradiction Analysis

Q. How to interpret this compound’s dual role in improving cognition in diabetic mice but increasing α-synuclein aggregates in neurons?

  • Context-dependent effects : Separate metabolic (GLUT1/Akt-mediated) and neurotoxic pathways using tissue-specific SHIP2 knockout models .
  • Therapeutic window optimization : Establish concentration thresholds for beneficial vs. adverse effects via dose-ranging studies .

Q. Why does this compound suppress gluconeogenesis in hepatocytes but not alter insulin levels in vivo?

  • Hepatic vs. systemic actions : Use tracer-based glucose flux analysis to isolate liver-specific gluconeogenesis inhibition .
  • Compensatory mechanisms : Monitor alternative insulin sensitizers (e.g., adiponectin) in this compound-treated db/db mice .

Propriétés

IUPAC Name

3-[(4-chlorophenyl)methoxy]-N-[(1S)-1-phenylethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO2S/c1-14(16-5-3-2-4-6-16)22-20(23)19-18(11-12-25-19)24-13-15-7-9-17(21)10-8-15/h2-12,14H,13H2,1H3,(H,22,23)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPGNRLOKVZJY-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C2=C(C=CS2)OCC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203680-76-5
Record name 1203680-76-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
as1949490
Reactant of Route 2
Reactant of Route 2
as1949490
Reactant of Route 3
Reactant of Route 3
as1949490
Reactant of Route 4
Reactant of Route 4
as1949490
Reactant of Route 5
Reactant of Route 5
as1949490
Reactant of Route 6
Reactant of Route 6
as1949490

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.